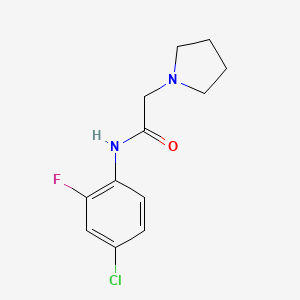![molecular formula C13H13N3OS B5770976 5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5770976.png)
5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in the inflammatory response. Additionally, it has been shown to have an effect on the expression of certain genes that are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol has a range of biochemical and physiological effects. These include the inhibition of certain enzymes that are involved in the inflammatory response, as well as an effect on the expression of certain genes that are involved in cell proliferation and apoptosis. Additionally, this compound has been shown to have potential as an anti-cancer agent, as well as a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its potential as a scaffold for the development of new drugs. Additionally, this compound has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol. One area of interest is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the limitations of using this compound in lab experiments and ways to overcome these limitations.
Métodos De Síntesis
The synthesis of 5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol involves a multistep process. The starting material is 2-thiophenecarboxaldehyde, which is reacted with ethyl acetoacetate in the presence of a base to form a pyrazoline intermediate. This intermediate is then cyclized with guanidine to form the pyrazolopyrimidine ring system. The final product is obtained by the addition of a propyl group to the pyrazolopyrimidine ring system.
Aplicaciones Científicas De Investigación
5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a scaffold for the development of new drugs. This compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
5-propyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-2-4-9-7-13(17)16-12(14-9)8-10(15-16)11-5-3-6-18-11/h3,5-8,15H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDLOKBUXPQFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-ethyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5770896.png)
![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide](/img/structure/B5770909.png)
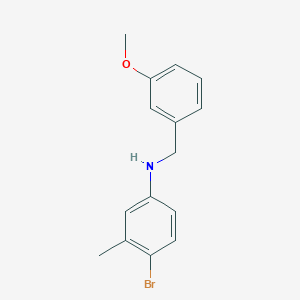
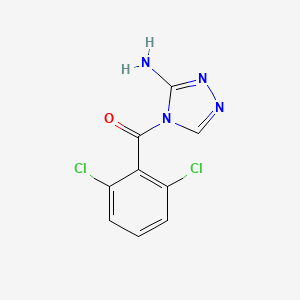
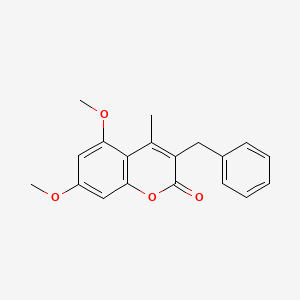
![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5770935.png)

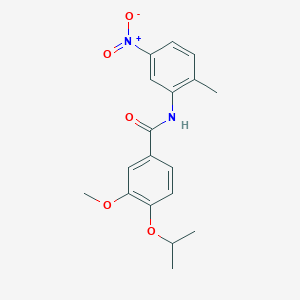
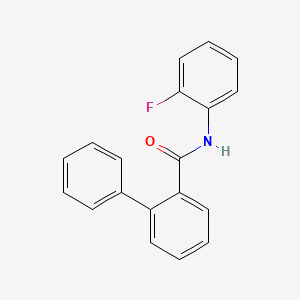
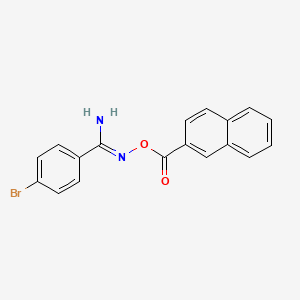
![6-ethyl-7-methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5770963.png)
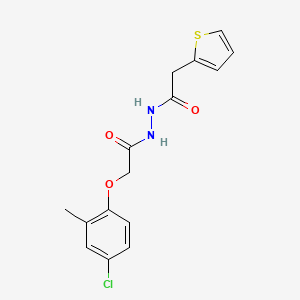
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B5770984.png)
